molecular formula C12H22FNO2 B15170406 2-Amino-4-fluorododec-4-enoic acid CAS No. 879287-78-2

2-Amino-4-fluorododec-4-enoic acid

Cat. No.: B15170406
CAS No.: 879287-78-2
M. Wt: 231.31 g/mol
InChI Key: WGZRVLQVHCHXIZ-UHFFFAOYSA-N
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Description

2-Amino-4-fluorododec-4-enoic acid is a synthetic organic compound characterized by the presence of an amino group, a fluorine atom, and a double bond within its dodecenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluorododec-4-enoic acid typically involves the alkylation of a glycine Schiff base with a fluorinated alkyl halide under basic conditions. The reaction is facilitated by the formation of a nickel (II) complex, which helps in the selective alkylation process . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the glycine Schiff base, followed by the addition of the fluorinated alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process can be optimized for higher yields and purity by employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of recyclable chiral auxiliaries and catalysts can also enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluorododec-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The double bond can be reduced to form saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of saturated amino acids.

    Substitution: Formation of amino, thio, or alkoxy derivatives.

Scientific Research Applications

2-Amino-4-fluorododec-4-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-fluorododec-4-enoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors, leading to altered biological activity. The double bond and amino group also play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-fluorobenzoic acid
  • 2-Amino-4,4,4-trifluorobutanoic acid
  • 2-Amino-5-chloro-hex-4Z-enoic acid

Uniqueness

2-Amino-4-fluorododec-4-enoic acid is unique due to its specific combination of an amino group, a fluorine atom, and a double bond within a dodecenoic acid structure. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

879287-78-2

Molecular Formula

C12H22FNO2

Molecular Weight

231.31 g/mol

IUPAC Name

2-amino-4-fluorododec-4-enoic acid

InChI

InChI=1S/C12H22FNO2/c1-2-3-4-5-6-7-8-10(13)9-11(14)12(15)16/h8,11H,2-7,9,14H2,1H3,(H,15,16)

InChI Key

WGZRVLQVHCHXIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=C(CC(C(=O)O)N)F

Origin of Product

United States

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